molecular formula C27H31ClN2O4S B11632882 Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B11632882
M. Wt: 515.1 g/mol
InChI Key: MYCUDSDGJJQRHS-UHFFFAOYSA-N
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Description

Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound that features a unique combination of adamantane, thiophene, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the adamantane-1-amido and 3-chloro-2-methylphenyl carbamoyl intermediates. These intermediates are then coupled with a thiophene derivative under specific reaction conditions, such as the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., palladium on carbon).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the thiophene and phenyl groups can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(adamantane-1-amido)-5-[(3-bromo-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
  • Ethyl 2-(adamantane-1-amido)-5-[(3-fluoro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Uniqueness

Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is unique due to the presence of the chloro group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C27H31ClN2O4S

Molecular Weight

515.1 g/mol

IUPAC Name

ethyl 2-(adamantane-1-carbonylamino)-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C27H31ClN2O4S/c1-4-34-25(32)21-15(3)22(23(31)29-20-7-5-6-19(28)14(20)2)35-24(21)30-26(33)27-11-16-8-17(12-27)10-18(9-16)13-27/h5-7,16-18H,4,8-13H2,1-3H3,(H,29,31)(H,30,33)

InChI Key

MYCUDSDGJJQRHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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